molecular formula C7H4BrClF3NO B577655 2-Bromo-6-chloro-4-(trifluoromethoxy)aniline CAS No. 1228108-74-4

2-Bromo-6-chloro-4-(trifluoromethoxy)aniline

Cat. No.: B577655
CAS No.: 1228108-74-4
M. Wt: 290.464
InChI Key: DIHNAXVPGYEEIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-chloro-4-(trifluoromethoxy)aniline is an organic compound with the molecular formula C7H4BrClF3NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and trifluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-chloro-4-(trifluoromethoxy)aniline typically involves the halogenation of aniline derivatives. One common method is the bromination and chlorination of 4-(trifluoromethoxy)aniline. The reaction conditions often include the use of bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled temperatures to ensure selective substitution at the desired positions on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-chloro-4-(trifluoromethoxy)aniline undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine or chlorine atoms can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form different functional groups.

    Reduction: The nitro group can be reduced to an amine group.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation and reduction can produce different functionalized derivatives.

Scientific Research Applications

2-Bromo-6-chloro-4-(trifluoromethoxy)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Bromo-6-chloro-4-(trifluoromethoxy)aniline involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine and chlorine atoms can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-chloro-6-(trifluoromethyl)aniline
  • 2-Bromo-6-nitro-4-(trifluoromethyl)aniline
  • 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine

Uniqueness

2-Bromo-6-chloro-4-(trifluoromethoxy)aniline is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties compared to similar compounds with trifluoromethyl groups

Properties

IUPAC Name

2-bromo-6-chloro-4-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF3NO/c8-4-1-3(14-7(10,11)12)2-5(9)6(4)13/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHNAXVPGYEEIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)N)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681476
Record name 2-Bromo-6-chloro-4-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228108-74-4
Record name 2-Bromo-6-chloro-4-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-6-chloro-4-(trifluoromethoxy)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.